N-(4-methylbenzyl)-N-propylamine
Overview
Description
“N-(4-methylbenzyl)-N-propylamine” is an organic compound that likely contains a benzene ring substituted with a methyl group and a propylamine group. The presence of the amine group (-NH2) suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “N-(4-methylbenzyl)-N-propylamine” would likely consist of a benzene ring (a hexagonal ring of carbon atoms) substituted with a methyl group (-CH3) and a propylamine group (-CH2CH2CH2NH2) .Chemical Reactions Analysis
Amines, such as “N-(4-methylbenzyl)-N-propylamine”, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methylbenzyl)-N-propylamine” would depend on its molecular structure. For example, the presence of the polar amine group might make it more soluble in polar solvents .Scientific Research Applications
Crystal Structure Analysis
- Field : Crystallography
- Application : The compound bis{4-[(4-methylbenzyl)oxy]-N0-(4-methylbenzylidene)benzohydrazidato}nickel(II), which contains a similar structure to N-(4-methylbenzyl)-N-propylamine, was used to study its crystal structure .
- Method : The crystal structure was determined using X-ray diffraction techniques. The central NiII atom is located on an inversion centre and exhibits a slightly distorted square-planar N2O2 coordination environment .
- Results : The Ni—N1 and Ni—O1 bond lengths were found to be 1.8677 (12) and 1.8363 (10) A ̊, respectively, with a chelating angle of 83.47 (5) .
Synthesis and Characterization of N-(4-methylbenzyl)benzamide Single Crystals
- Field : Crystallography and Material Science
- Application : N-(4-methylbenzyl)benzamide, a compound structurally similar to N-(4-methylbenzyl)-N-propylamine, was synthesized and its single crystals were characterized .
- Method : The compound was synthesized and its structure was confirmed using FTIR, NMR and HRMS analytical techniques. The crystal morphology was studied using geometrical modelling and Hirshfeld surface analysis .
- Results : The FTIR spectrum confirmed the presence of functional groups in the compound. The 1H and 13C NMR spectra confirmed the structure of the compound .
Future Directions
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDRVSVMRMGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405881 | |
Record name | N-(4-methylbenzyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N-propylamine | |
CAS RN |
39190-96-0 | |
Record name | N-(4-methylbenzyl)-N-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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